molecular formula C8H8ClNO3 B2506492 1-Chloro-5-methoxy-4-methyl-2-nitrobenzene CAS No. 97655-37-3

1-Chloro-5-methoxy-4-methyl-2-nitrobenzene

Cat. No.: B2506492
CAS No.: 97655-37-3
M. Wt: 201.61
InChI Key: FXLCIMYSCRAJQI-UHFFFAOYSA-N
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Description

1-Chloro-5-methoxy-4-methyl-2-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzene, characterized by the presence of chloro, methoxy, methyl, and nitro substituents on the aromatic ring

Scientific Research Applications

1-Chloro-5-methoxy-4-methyl-2-nitrobenzene has several applications in scientific research:

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-5-methoxy-4-methyl-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-Chloro-5-methoxy-4-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by nitration and subsequent purification steps to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-methoxy-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as halogenation, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate or chromic acid.

Major Products:

Mechanism of Action

The mechanism of action of 1-Chloro-5-methoxy-4-methyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methoxy groups influence the compound’s reactivity and binding affinity to specific targets. These interactions can lead to various biological effects, depending on the context of its application .

Comparison with Similar Compounds

  • 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene
  • 1-Methoxy-2-chloro-4-nitrobenzene
  • 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene

Uniqueness: 1-Chloro-5-methoxy-4-methyl-2-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

1-chloro-5-methoxy-4-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-5-3-7(10(11)12)6(9)4-8(5)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLCIMYSCRAJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-chloro-4-floro-5-methylnitrobenzene (1 mmole) in DMF (5 mL) was treated with fresh sodium methoxy (1.1 mmole), and the mixture was stirred for 6 h. Evaporation and chromatography gave 2-chloro-4-methoxy-5-methylnitrobenzene.
Quantity
1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
sodium methoxy
Quantity
1.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

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